molecular formula C12H11FN2O2 B2907568 4-[(E)-(dimethylamino)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one CAS No. 371220-46-1

4-[(E)-(dimethylamino)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B2907568
CAS No.: 371220-46-1
M. Wt: 234.23
InChI Key: UQBDJLSCEGJZNV-JXMROGBWSA-N
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Description

4-[(E)-(dimethylamino)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one is a compound known for its significant biochemical and industrial applications. It is an oxazolone derivative that has piqued the interest of researchers due to its potential biological activity and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-(dimethylamino)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one typically involves a multistep process. The primary method includes the formation of an oxazole ring through cyclization reactions. Common reagents for this synthesis include dimethylformamide and substituted aniline compounds. The reaction usually occurs under controlled temperatures, with catalysts such as acidic or basic agents facilitating the process.

Industrial Production Methods: On an industrial scale, the production of this compound demands stringent control of reaction parameters to ensure high yield and purity. Techniques such as continuous flow synthesis and automation are employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, often forming epoxides or hydroxylated derivatives.

  • Reduction: Reduction of 4-[(E)-(dimethylamino)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one typically leads to the formation of amines and alcohols, depending on the conditions and reagents used.

  • Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the phenyl ring or the oxazole ring.

Common Reagents and Conditions: Common reagents include hydrogen donors for reduction (e.g., hydrogen gas with palladium catalysts), oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. Reactions are often conducted in solvents like dichloromethane or ethanol under ambient or slightly elevated temperatures.

Major Products: Major products from these reactions include hydroxylated and aminated derivatives of the original compound, which often retain the core oxazole structure but exhibit varied chemical and biological properties.

Scientific Research Applications

This compound finds extensive use in:

  • Chemistry: As an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

  • Biology: It has been studied for its potential as an enzyme inhibitor and antimicrobial agent.

  • Medicine: Preliminary studies suggest its utility in anticancer therapies due to its ability to interact with specific cellular targets.

  • Industry: Used as a building block for specialty chemicals, including agrochemicals and polymers.

Mechanism of Action

Mechanism: The compound exerts its effects primarily through interaction with biological macromolecules, leading to inhibition or modulation of enzyme activities. Its fluorophenyl group enhances binding affinity to specific targets.

Molecular Targets and Pathways: Primary targets include enzymes involved in DNA replication and repair, as well as metabolic pathways critical for cell survival. This interaction disrupts normal cellular processes, leading to therapeutic effects in diseased states.

Comparison with Similar Compounds

Compared to other oxazolone derivatives, 4-[(E)-(dimethylamino)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one stands out due to its fluorine substitution, which enhances its stability and binding efficiency. Similar compounds include:

  • 2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one

  • 2-(4-bromophenyl)-1,3-oxazol-5(4H)-one

  • 2-(4-methylphenyl)-1,3-oxazol-5(4H)-one

These compounds share the core oxazole structure but differ in their substituent groups, affecting their chemical behavior and applications.

Hopefully, that clarifies the ins and outs of this fascinating compound!

Properties

IUPAC Name

(4E)-4-(dimethylaminomethylidene)-2-(4-fluorophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-15(2)7-10-12(16)17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBDJLSCEGJZNV-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)OC(=N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\C(=O)OC(=N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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